molecular formula C10H5BrN2 B3250719 8-Bromoquinoline-5-carbonitrile CAS No. 204783-06-2

8-Bromoquinoline-5-carbonitrile

Cat. No. B3250719
M. Wt: 233.06 g/mol
InChI Key: AKXRRWSXYCJIHR-UHFFFAOYSA-N
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Description

8-Bromoquinoline-5-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.07 . It is a derivative of quinoline, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of 8-Bromoquinoline-5-carbonitrile and its derivatives involves various methods. Classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of 8-Bromoquinoline-5-carbonitrile consists of a quinoline moiety, which is a nitrogen-containing heterocycle. The molecule bears a pyridyl group . The InChI code for the compound is 1S/C10H5BrN2/c11-9-4-3-7 (6-12)10-8 (9)2-1-5-13-10/h1-5H .


Chemical Reactions Analysis

Quinoline and its derivatives, including 8-Bromoquinoline-5-carbonitrile, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .


Physical And Chemical Properties Analysis

8-Bromoquinoline-5-carbonitrile is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Safety And Hazards

8-Bromoquinoline-5-carbonitrile is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoline derivatives, including 8-Bromoquinoline-5-carbonitrile, have shown promising pharmacological activities. Future research could focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The test compounds have shown promising activity in reducing Mycobacterium bovis growth in antitubercular screening tests , stressing the importance of future research and development of new antitubercular agents.

properties

IUPAC Name

8-bromoquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXRRWSXYCJIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinoline-5-carbonitrile

Synthesis routes and methods

Procedure details

0.60 g of concentrated hydrochloric acid was added dropwise to a mixture of 0.70 g of 5-amino-8-bromoquinoline and 3.15 ml of acetic acid, and the mixture was stirred for 1 hour at room temperature. At 0-5° C., 0.22 g of sodium nitrite in 0.45 ml of water were then added, and the mixture was stirred for 1 hour. After the addition of 20 mg of urea in 0.16 ml of water, stirring was continued at 0-5° C. for a further hour. This solution is added to a two-phase system of toluene/copper(I) cyanide solution which was prepared as follows: a solution of 0.79 g of copper(II) sulfate in 2.2 ml of water was added dropwise to a solution of 1.06 g of 10% strength ammonia solution and 0.77 g of sodium cyanide, and 6 ml of toluene were added to this mixture to form a lower layer. After stirring for 1 hour at room temperature, insoluble particles were filtered off and the solution was extracted with ethyl acetate. The organic phase was dried and the solvent was removed under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
3.15 mL
Type
solvent
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Name
Quantity
0.45 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.16 mL
Type
solvent
Reaction Step Four
Name
toluene copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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